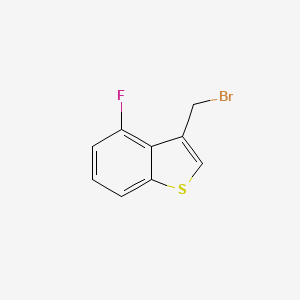
3-(Bromomethyl)-4-fluoro-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4-fluoro-1-benzothiophene is a heterocyclic compound featuring a benzothiophene core substituted with bromomethyl and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-fluoro-1-benzothiophene typically involves the bromomethylation of 4-fluoro-1-benzothiophene. One common method includes the reaction of 4-fluoro-1-benzothiophene with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Bromomethyl)-4-fluoro-1-benzothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzothiophenes.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substituted benzothiophenes (e.g., azido, thiol, or alkoxy derivatives)
- Sulfoxides and sulfones
- Methyl derivatives
Applications De Recherche Scientifique
3-(Bromomethyl)-4-fluoro-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which 3-(Bromomethyl)-4-fluoro-1-benzothiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
3-(Bromomethyl)-1-benzothiophene: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
4-Fluoro-1-benzothiophene: Lacks the bromomethyl group, resulting in different chemical properties and applications.
3-(Chloromethyl)-4-fluoro-1-benzothiophene: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity in substitution reactions.
Uniqueness: 3-(Bromomethyl)-4-fluoro-1-benzothiophene is unique due to the presence of both bromomethyl and fluoro substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H6BrFS |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
3-(bromomethyl)-4-fluoro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrFS/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5H,4H2 |
Clé InChI |
DAXBQSUETMJEHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)SC=C2CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















